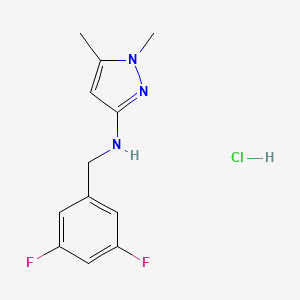
N-(3,5-Difluorobenzyl)-1,5-dimethyl-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-Difluorobenzyl)-1,5-dimethyl-1H-pyrazol-3-amine is a chemical compound that has garnered interest in various fields of scientific research This compound features a pyrazole ring substituted with a 3,5-difluorobenzyl group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-Difluorobenzyl)-1,5-dimethyl-1H-pyrazol-3-amine typically involves the reaction of 3,5-difluorobenzyl bromide with 1,5-dimethyl-1H-pyrazol-3-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-Difluorobenzyl)-1,5-dimethyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to convert certain functional groups into their reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride (NaBH4).
Bases: Potassium carbonate, sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while substitution reactions could introduce various functional groups in place of the 3,5-difluorobenzyl group.
Scientific Research Applications
N-(3,5-Difluorobenzyl)-1,5-dimethyl-1H-pyrazol-3-amine has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.
Mechanism of Action
The mechanism by which N-(3,5-Difluorobenzyl)-1,5-dimethyl-1H-pyrazol-3-amine exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
Similar Compounds
3,5-Difluorobenzyl bromide: A precursor in the synthesis of N-(3,5-Difluorobenzyl)-1,5-dimethyl-1H-pyrazol-3-amine.
1,5-Dimethyl-1H-pyrazol-3-amine: Another precursor used in the synthesis.
3,5-Difluorobenzyl alcohol: A related compound with similar structural features.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties
Biological Activity
N-(3,5-Difluorobenzyl)-1,5-dimethyl-1H-pyrazol-3-amine (CAS Number: 1856031-84-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on cellular pathways, and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₄ClF₂N₃ |
| Molecular Weight | 273.71 g/mol |
| CAS Number | 1856031-84-9 |
Research indicates that compounds similar to this compound exhibit significant effects on the mTOR signaling pathway, which is crucial for cell growth and proliferation. Specifically, studies have shown that related pyrazole compounds can reduce mTORC1 activity and enhance autophagy in cancer cells, suggesting a potential role as anticancer agents .
Anticancer Properties
In various studies, including those focusing on pancreatic cancer cell lines (MIA PaCa-2), the compound demonstrated submicromolar antiproliferative activity. The mechanism involves the modulation of autophagy and disruption of autophagic flux by interfering with mTORC1 reactivation. This results in the accumulation of LC3-II, a marker for autophagy .
Autophagy Modulation
The ability of this compound to modulate autophagy presents it as a candidate for further development in cancer therapeutics. Enhanced autophagy can lead to increased degradation of damaged proteins and organelles, promoting cell survival under stress conditions .
Study 1: Antiproliferative Activity
A study published in PubMed evaluated the antiproliferative effects of pyrazole derivatives on human cancer cell lines. The findings indicated that compounds with similar structures to this compound significantly inhibited cell proliferation through autophagy modulation .
Study 2: Structure-Activity Relationship (SAR)
Preliminary structure-activity relationship studies revealed that modifications in the pyrazole ring could enhance biological activity. Compounds with fluorinated benzyl groups showed improved potency against cancer cell lines compared to their non-fluorinated counterparts .
Comparative Analysis of Related Compounds
| Compound Name | CAS Number | Antiproliferative Activity | Mechanism of Action |
|---|---|---|---|
| N-(3,5-Difluorobenzyl)-1H-pyrazol | 1856031-84-9 | Submicromolar | mTORC1 inhibition |
| N-(1-Benzyl-3,5-dimethyl-1H-pyrazol) | 1006473-57-9 | Moderate | Autophagy induction |
Properties
Molecular Formula |
C12H14ClF2N3 |
|---|---|
Molecular Weight |
273.71 g/mol |
IUPAC Name |
N-[(3,5-difluorophenyl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C12H13F2N3.ClH/c1-8-3-12(16-17(8)2)15-7-9-4-10(13)6-11(14)5-9;/h3-6H,7H2,1-2H3,(H,15,16);1H |
InChI Key |
JWNDQNIYCYGJSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C)NCC2=CC(=CC(=C2)F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















